
1,4-diphenyl-1H-1,2,3-triazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Diphenyl-1H-1,2,3-triazol-5-amine is a chemical compound belonging to the class of 1,2,3-triazoles. This compound is characterized by the presence of two phenyl groups attached to the 1 and 4 positions of the triazole ring, with an amine group at the 5 position. The molecular formula of this compound is C14H12N4, and it has a molecular weight of 236.27 g/mol . The compound is known for its stability and unique chemical properties, making it a valuable subject of study in various scientific fields.
Preparation Methods
. This method is highly efficient and regioselective, allowing for the formation of 1,4-disubstituted triazoles with high yields. The reaction involves the use of phenyl azide and phenylacetylene as starting materials, with copper(I) iodide as the catalyst. The reaction is carried out under mild conditions, typically at room temperature, and in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or acetonitrile .
Chemical Reactions Analysis
1,4-Diphenyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4-Diphenyl-1H-1,2,3-triazol-5-amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-diphenyl-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to the disruption of critical cellular processes, resulting in cytotoxic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1,4-Diphenyl-1H-1,2,3-triazol-5-amine can be compared with other similar compounds, such as:
1,5-Disubstituted 1,2,3-triazoles: These compounds also contain the triazole ring but differ in the position of substitution, leading to variations in their chemical properties and applications.
1,2,4-Triazoles: These compounds have a different arrangement of nitrogen atoms in the triazole ring, resulting in distinct chemical behaviors and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical properties and makes it suitable for a wide range of applications.
Properties
CAS No. |
29704-63-0 |
|---|---|
Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
3,5-diphenyltriazol-4-amine |
InChI |
InChI=1S/C14H12N4/c15-14-13(11-7-3-1-4-8-11)16-17-18(14)12-9-5-2-6-10-12/h1-10H,15H2 |
InChI Key |
FUCABBOUCNJYAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


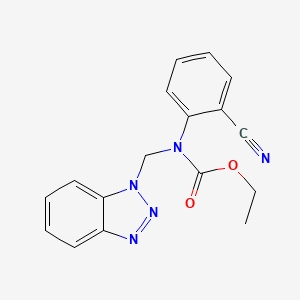

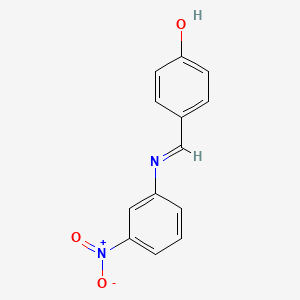
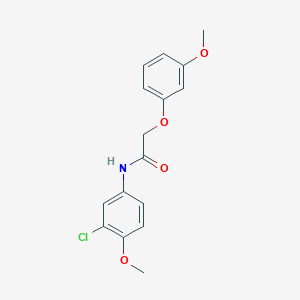
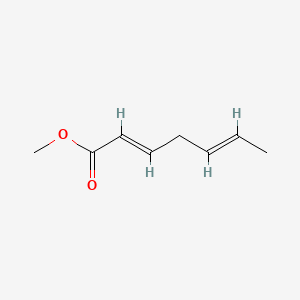
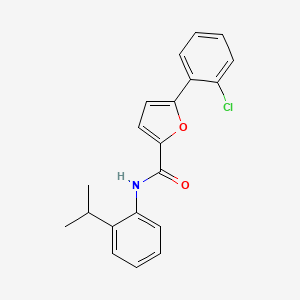


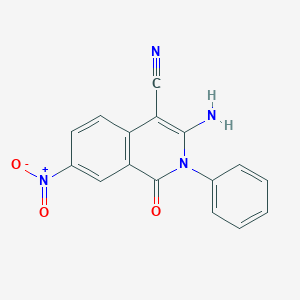
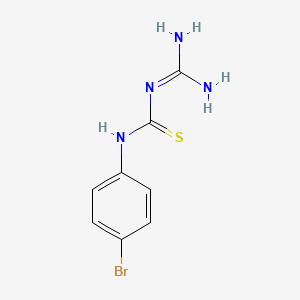

![disodium;[3-[[(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propoxy]-oxidophosphoryl]oxy-2-hydroxypropyl] [(2R)-2,3-bis[[(Z)-tetradec-9-enoyl]oxy]propyl] phosphate](/img/structure/B11944205.png)


